1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole
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Overview
Description
1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely used in pharmaceuticals, agrochemicals, and other industrial applications due to their unique structural features and reactivity .
Preparation Methods
The synthesis of 1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and heterocycles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nickel catalysts, organometallic reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole can be compared with other imidazole derivatives, such as:
2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: Known for its antitumor activity.
Pyrrolopyrazine derivatives: Exhibiting antimicrobial, anti-inflammatory, and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological properties.
Properties
CAS No. |
2694728-96-4 |
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Molecular Formula |
C6H6BrClN2 |
Molecular Weight |
221.5 |
Purity |
95 |
Origin of Product |
United States |
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